N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features a furan ring, a benzotriazinone moiety, and a glycinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid to form the desired compound. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzotriazinone moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzotriazinone derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The furan ring and benzotriazinone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3-bromo-4-fluoro-benzamide
- N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide
Uniqueness
N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to the presence of both the furan ring and benzotriazinone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N5O4 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H15N5O4/c22-14(17-8-11-4-3-7-25-11)9-18-15(23)10-21-16(24)12-5-1-2-6-13(12)19-20-21/h1-7H,8-10H2,(H,17,22)(H,18,23) |
InChI Key |
VQOXYAWQLVEZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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